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gamma-Humulene

Cat. No.: B13393129
M. Wt: 204.35 g/mol
InChI Key: FNXUOGPQAOCFKU-UHFFFAOYSA-N
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Description

Significance of Sesquiterpenoids in Biological and Chemical Research

Sesquiterpenoids represent a diverse class of naturally occurring organic compounds composed of three isoprene (B109036) units, giving them a 15-carbon backbone. wikipedia.orgencyclopedia.pub Their structural complexity, which includes a multitude of cyclic and acyclic forms, has made them a focal point in biological and chemical research. wikipedia.orgugm.ac.id These compounds are integral components of essential oils and are widely distributed in the plant kingdom, as well as in some fungi and marine organisms. encyclopedia.pubugm.ac.id

In the realm of biological research, sesquiterpenoids are recognized for their vast array of physiological and ecological roles. unn.edu.ngmdpi.com They function as defense chemicals against herbivores and pathogens, act as signaling molecules in plant communication, and serve as attractants for pollinators. unn.edu.ngmdpi.com Furthermore, many sesquiterpenoids have demonstrated significant pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and neuroprotective properties, making them promising candidates for drug discovery and development. researchgate.netreading.ac.ukresearchgate.net

From a chemical perspective, the intricate and varied molecular architectures of sesquiterpenoids present compelling targets for total synthesis. The development of novel synthetic strategies to construct these complex molecules not only advances the field of organic chemistry but also provides access to larger quantities of these compounds for biological evaluation. The study of their biosynthesis, which involves intricate enzymatic cyclizations of the linear precursor farnesyl pyrophosphate (FPP), offers insights into the remarkable catalytic power and specificity of enzymes. wikipedia.orgnih.gov

Overview of Humulane (B1235185) Sesquiterpenoids

Humulane-type sesquiterpenoids are characterized by a macrocyclic 11-membered ring structure. frontiersin.orgnih.gov This class of compounds is a prominent subgroup of sesquiterpenoids and includes several isomers, with α-humulene, β-humulene, and γ-humulene being the most common. nih.gov The flexible nature of the 11-membered ring in humulane sesquiterpenoids contributes to their conformational complexity, which can be challenging to elucidate. frontiersin.orgnih.gov

Humulane derivatives are found in a wide variety of plants, including hops (Humulus lupulus), from which they derive their name, as well as in various other aromatic plants. weedmaps.comwikipedia.org They are known to contribute to the characteristic aroma and flavor of many plants and their essential oils. weedmaps.com Beyond their sensory properties, humulane sesquiterpenoids have garnered scientific interest for their diverse biological activities, which include anti-inflammatory, antibacterial, and antitumor effects. researchgate.netnih.gov The unique structural features and biological potential of humulane-type sesquiterpenoids make them an active area of research in phytochemistry and pharmacology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B13393129 gamma-Humulene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXUOGPQAOCFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CCC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis of Gamma Humulene

The biosynthesis of γ-humulene, like all sesquiterpenes, originates from farnesyl pyrophosphate (FPP). wikipedia.orgkegg.jp This process is catalyzed by a specific enzyme known as γ-humulene synthase (EC 4.2.3.56). wikipedia.org The reaction involves the ionization of FPP, where the diphosphate (B83284) group is eliminated, leading to the formation of a farnesyl cation.

The subsequent steps involve a series of intramolecular cyclizations. The γ-humulene synthase enzyme guides the folding of the farnesyl cation to facilitate a 1,11-cyclization, forming the characteristic 11-membered humulyl cation. beilstein-journals.org A subsequent deprotonation step from a specific carbon atom then yields the final γ-humulene molecule. beilstein-journals.org The entire process is a sophisticated enzymatic reaction that ensures high stereospecificity and regioselectivity in the formation of the γ-humulene structure. wikipedia.org Research has shown that γ-humulene synthase from grand fir (Abies grandis) can produce a multitude of sesquiterpenes, highlighting the complexity of terpene biosynthesis. wikipedia.orguzh.chmybiosource.com

Chemical Synthesis of Gamma Humulene

The chemical synthesis of humulene (B1216466) isomers has been a subject of interest for organic chemists. Various strategies have been developed to construct the challenging 11-membered macrocyclic ring of the humulane (B1235185) skeleton. These approaches often involve macrocyclization reactions as a key step.

Some of the notable synthetic methods include:

McMurry Reaction: This method utilizes a titanium-catalyzed intramolecular carbonyl coupling of a dicarbonyl precursor to form the macrocycle. wikipedia.org

Takahashi Synthesis: This approach involves the intramolecular alkylation of an allyl halide with a protected cyanohydrin anion. wikipedia.org

Corey Synthesis: A biomimetic approach that mimics the biosynthetic pathway, often starting from farnesol (B120207) to prepare an allylic stannane (B1208499) intermediate. wikipedia.orgacs.org

Palladium-Mediated Cyclization: More recent methods have employed palladium-catalyzed cross-coupling reactions to achieve the ring closure, offering high efficiency and stereocontrol. researchgate.net

These synthetic routes provide not only a means to obtain γ-humulene and its isomers for further study but also demonstrate the ingenuity of modern organic synthesis in tackling complex natural product structures.

Chemical Synthesis and Derivatization Strategies for Gamma Humulene

Total Synthesis Methodologies

The total synthesis of γ-humulene has been accomplished through several distinct and ingenious routes. These methodologies primarily focus on the efficient construction of the challenging 11-membered macrocycle, with a key emphasis on controlling the stereochemistry of the trisubstituted double bonds.

Titanium-Induced Dicarbonyl Coupling

A highly efficient and stereospecific approach to the synthesis of humulene (B1216466) involves an intramolecular dicarbonyl coupling reaction mediated by low-valent titanium. mdpi.comacs.orgresearchgate.netresearchgate.net This method, famously known as the McMurry reaction, utilizes titanium reagents, such as those prepared from TiCl₃ and a reducing agent like a Zn-Cu couple, to reductively couple two carbonyl groups, forming an alkene. mdpi.com

In the context of humulene synthesis, an acyclic precursor containing two carbonyl functionalities (an aldehyde and a ketone) at appropriate positions is synthesized first. The key step is the titanium-induced intramolecular cyclization of this dicarbonyl compound, which forms the 11-membered ring of the humulene skeleton with the desired double bond geometry. researchgate.netresearchgate.net This specific approach is celebrated for its efficiency in creating the large ring structure, a task that is often challenging in synthetic chemistry. mdpi.com

A notable example is the stereospecific synthesis where 3,7,11-trimethyl-11-oxoundeca-4E,7E-dienal is cyclized to afford humulene. researchgate.netresearchgate.net The stereochemistry of the double bonds in the final product is dictated by the geometry of the double bonds in the acyclic precursor, making this a highly stereoselective process.

Palladium-Mediated Cyclization Approaches

Palladium catalysis has emerged as a powerful tool in the synthesis of complex molecules, and its application in the total synthesis of humulene has been particularly successful. mdpi.comnih.gov These strategies often involve the formation of a carbon-carbon bond to close the macrocycle, facilitated by a palladium catalyst.

One prominent strategy involves the intramolecular coupling of a haloalkenylborane. In this approach, a linear precursor is synthesized and then converted into a haloalkenylborane derivative. The subsequent palladium-catalyzed intramolecular cross-coupling reaction effects the ring closure to form the humulene skeleton. mdpi.comresearchgate.netcore.ac.uk This method offers a high degree of stereo- and regiospecificity. researchgate.netcore.ac.uk

Another elegant palladium-mediated approach involves the cyclization of an allylic carbonate. mdpi.comresearchgate.net In a synthesis reported by Hu and Corey, an allylic carbonate/silyl ether precursor undergoes a palladium-catalyzed cyclization to form a cycloundecadienone intermediate. mdpi.comresearchgate.net This ketone is then converted to humulene through subsequent mesylation and elimination steps, yielding the final product in high yield. mdpi.comresearchgate.net This particular route is noteworthy for its concise assembly of the macrocyclic structure. mdpi.comnih.gov

Palladium-Mediated Cyclization Approaches for Humulene Synthesis Key Precursor Catalyst System Key Transformation Reference
Suzuki-Miyaura CouplingHaloalkenylboranePd(PPh₃)₄, NaOHIntramolecular cross-coupling mdpi.comresearchgate.netcore.ac.uk
Hu and Corey SynthesisAllylic carbonate/silyl etherPd₂(dba)₃, dppfIntramolecular allylic alkylation mdpi.comresearchgate.net

Biomimetic Chemical Synthesis from Precursors

The biosynthesis of humulene in nature proceeds from farnesyl pyrophosphate (FPP) through a remarkable enzymatic cyclization. mdpi.comnih.govwikipedia.org This natural strategy has inspired synthetic chemists to develop biomimetic approaches that mimic this cation-olefin cyclization cascade.

E.J. Corey and his team reported the first synthesis of humulene via a biomimetic route starting from farnesol (B120207). researchgate.netcore.ac.uk In this approach, farnesol is converted into an appropriate derivative that can generate a carbocation, initiating a series of cyclizations that ultimately lead to the formation of the humulene ring system. This strategy is significant as it demonstrates that the complex macrocyclic structure can be assembled through a pathway that mirrors its natural formation, highlighting the efficiency of cationic cyclization reactions in constructing complex terpene skeletons. researchgate.net

Stereoselective Synthesis of gamma-Humulene

Achieving the correct stereochemistry of the double bonds within the 11-membered ring is a critical aspect of any total synthesis of γ-humulene. The molecule contains three double bonds, two of which are trisubstituted, and their (E,E,Z) configuration is crucial for its identity.

Several of the total synthesis methodologies discussed above incorporate a high degree of stereoselectivity. For instance, the titanium-induced dicarbonyl coupling is considered stereospecific, as the geometry of the double bonds in the acyclic precursor is retained in the final macrocyclic product. acs.orgresearchgate.netresearchgate.net Similarly, the palladium-catalyzed cyclization of haloalkenylboranes is noted for its stereo- and regiospecificity. researchgate.netcore.ac.uk

More recent research has delved into understanding and even engineering the stereoselectivity of humulene synthases, the enzymes responsible for its biosynthesis. nih.govresearchgate.net By studying the structure of these enzymes, researchers have identified key amino acid residues that control whether the (2E,6E,9E) or the (2Z,6E,9E) isomer of humulene is produced. nih.govresearchgate.net This knowledge not only provides insights into the natural biosynthetic pathway but also opens up possibilities for enzymatic and chemoenzymatic approaches to the stereoselective synthesis of specific humulene isomers. nih.gov

Synthetic Strategies for this compound Derivatives and Analogs

The core structure of γ-humulene serves as a scaffold for a variety of naturally occurring and synthetically derived compounds with interesting biological activities. Consequently, synthetic strategies have been developed to access not just γ-humulene itself, but also its derivatives and analogs.

Synthesis of Oxygenated Humulene Derivatives

Oxygenated humulene derivatives, known as humulanolides, are a class of sesquiterpenoids that often exhibit significant biological properties. researchgate.net The synthesis of these compounds requires methods for introducing oxygen-containing functional groups onto the humulene skeleton.

One approach involves the direct oxidation of humulene or a synthetic precursor. For example, allylic oxidation can introduce hydroxyl or carbonyl groups at positions adjacent to the double bonds. researchgate.net Another strategy is to start with an already oxygenated precursor and carry it through a synthetic sequence to build the humulene ring.

Recent advancements have also explored enzymatic methods for the synthesis of oxygenated humulenes. beilstein-journals.org For example, the plasticity of certain terpene synthase enzymes, such as amorphadiene (B190566) synthase, can be harnessed to convert modified farnesyl diphosphate (B83284) analogs, like 8-methoxyfarnesyl diphosphate, into oxygenated humulene derivatives like 8-methoxy-γ-humulene. beilstein-journals.orgresearchgate.net This chemoenzymatic approach offers a novel and potentially highly selective route to functionalized humulene structures. beilstein-journals.org

Synthesis of Humulane-Type Sesquiterpenoids

The synthesis of humulane-type sesquiterpenoids, which are biogenetically derived from precursors like γ-humulene, poses significant synthetic challenges, primarily due to the strained 11-membered macrocycle. nih.gov The asteriscunolides, a class of bioactive humulane-derived natural products, serve as a prime example of the intricate strategies required for their construction. nih.govacs.org

A notable achievement in this area is the total synthesis of asteriscunolide D. nih.govacs.org This synthesis was accomplished in a concise nine-step, protecting-group-free sequence. A key step in this synthesis is the formation of the 11-membered ring through a diastereoselective thionium (B1214772) ion-initiated cyclization. nih.govacs.org This method provides a mild and irreversible alternative to an intramolecular aldol (B89426) addition, which can be problematic due to the potential for retro-aldol cleavage in strained systems. acs.org The absolute stereochemistry of the molecule was established using a Zn-ProPhenol catalyzed enantioselective addition of methyl propiolate to an aliphatic aldehyde. nih.govacs.org This was followed by a Ru-catalyzed alkene-alkyne coupling to form the butenolide moiety. nih.govacs.org

Similarly, the total synthesis of racemic asteriscunolide C has been achieved in eight steps. figshare.com This synthesis features an intramolecular Horner–Wittig–Emmons olefination and a late-stage ring-closing metathesis to construct the challenging 11-membered ring. figshare.comthieme-connect.com

The inherent ring strain and the presence of multiple stereocenters in humulane-type sesquiterpenoids necessitate innovative synthetic solutions. The successful syntheses of asteriscunolides C and D highlight the power of modern organometallic catalysis and strategic ring-closure reactions in overcoming these hurdles.

Target Molecule Key Synthetic Strategies Number of Steps Key Reagents/Catalysts
Asteriscunolide DThionium ion-initiated cyclization, Zn-ProPhenol catalyzed enantioselective addition, Ru-catalyzed alkene-alkyne coupling. nih.govacs.org9DMTSF, Zn-ProPhenol, Ruthenium catalyst. nih.govacs.org
(±)-Asteriscunolide CIntramolecular Horner–Wittig–Emmons olefination, Ring-closing metathesis. figshare.comthieme-connect.com8Not specified. figshare.com

Synthetic Biology Approaches for Expanding Structural Diversity

Synthetic biology offers powerful tools to augment the structural diversity of natural products like γ-humulene. By engineering metabolic pathways in microbial hosts, it is possible to produce not only the parent compound but also a wide array of novel derivatives. rsc.org

Terpenoids are synthesized in modular pathways from universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). rsc.org Terpene synthases (TPSs) then catalyze complex cyclization and rearrangement reactions to generate the vast diversity of terpene skeletons. rsc.orgsemanticscholar.org For instance, γ-humulene synthase from Abies grandis is known for its promiscuity, capable of producing multiple products. researchgate.net

One innovative approach involves using a synthetic biochemical objective to evolve a terpene synthase for a desired function. acs.org For example, a system was designed in Escherichia coli where the inhibition of a human drug target, protein tyrosine phosphatase 1B (PTP1B), was linked to antibiotic resistance. acs.org By subjecting a promiscuous γ-humulene synthase (GHS) to site saturation mutagenesis, researchers were able to select for mutants that produced enhanced levels of a PTP1B-inhibiting terpene alcohol, demonstrating the potential to guide the evolution of enzymes towards the synthesis of bioactive molecules. acs.org

Another strategy to expand structural diversity is the generation of noncanonical terpene backbones. This can be achieved by introducing pathways for the biosynthesis of modified precursors. For instance, the lepidopteran mevalonate (B85504) (LMVA) pathway integrates propionyl-CoA, leading to the formation of C6 precursors (homo-IPP and homo-DMAPP). This, in turn, can lead to the production of noncanonical sesquiterpenes with 16, 17, or 18 carbon atoms.

Furthermore, the expression of terpene synthases in engineered host organisms like yeast allows for the production of specific terpenoids. rsc.org The performance of these systems can be optimized by regulating enzyme expression levels and constructing fusion enzymes to improve substrate channeling. rsc.org The inherent plasticity of terpene synthases, combined with the tools of synthetic biology, provides a powerful platform for generating novel humulane (B1235185) derivatives with potentially valuable biological activities. acs.org

Approach Methodology Outcome Key Enzymes/Pathways
Evolution-guided biosynthesisLinking enzyme activity to a selectable phenotype (e.g., antibiotic resistance). acs.orgEnhanced production of a specific bioactive terpene alcohol. acs.orgγ-humulene synthase (GHS), Protein Tyrosine Phosphatase 1B (PTP1B). acs.org
Noncanonical backbone generationCo-expression of canonical mevalonate pathway with C-methyltransferases or the lepidopteran mevalonate pathway. Production of methylated or extended (C16, C17, C18) sesquiterpenes. C-methyltransferases, Lepidopteran mevalonate (LMVA) pathway.
Microbial production platformsOverexpression of terpene synthases in engineered yeast. rsc.orgProduction of specific terpenoids and their derivatives. rsc.orgTerpene synthases (TPSs), Mevalonate (MVA) pathway. rsc.org

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating the complex mixtures of volatile compounds typically found in plant essential oils and extracts. Specific methods are particularly well-suited for the analysis of γ-humulene.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and widely used technique for the separation and identification of volatile compounds like γ-humulene. researchgate.net In this method, the sample is vaporized and injected into a gas chromatograph, where it travels through a capillary column. The separation of compounds is based on their volatility and interaction with the column's stationary phase. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

The identification of γ-humulene is typically achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to established libraries such as NIST. For instance, in the analysis of cannabis, γ-humulene is one of several key terpenes identified and quantified using GC-MS. researchgate.netmdpi.com The method has been optimized for rapid analysis, with some methods achieving detection in under 12.5 minutes. azolifesciences.com Different sample introduction techniques, such as headspace solid-phase microextraction (HS-SPME), can be employed to extract volatile compounds from a sample matrix before GC-MS analysis. This technique has been successfully used to analyze terpenes in hops and cannabis, where γ-humulene is a significant component.

Quantitative analysis of γ-humulene using GC-MS often involves the creation of a calibration curve with a certified standard. nih.govmdpi.com For example, a quantitative method was developed using gas chromatography-triple quadrupole mass spectrometry (GC-QQQ-MS) to analyze γ-humulene in mango sap, demonstrating high accuracy and precision. nih.gov

Table 1: GC-MS Parameters for γ-Humulene Analysis in a Study on Cannabis sativa L.

ParameterValue
Instrument Agilent 7890B GC with 5977B MSD
Column HP-5MS UI (30 m x 250 μm, 0.25 μm film)
Injection Mode Liquid Injection
Injection Volume 1 µL
Carrier Gas Helium
Oven Program Specific temperature ramp
Data Source preprints.org

Note: This table presents a generalized example of GC-MS parameters and may not reflect the exact conditions used in all studies.

While gas chromatography is the more common technique for volatile compounds, high-performance liquid chromatography (HPLC) offers an alternative, particularly for samples that are not suitable for GC due to their matrix composition. researchgate.net HPLC separates compounds based on their interaction with a stationary phase in a column and a liquid mobile phase. A study successfully developed and validated a reversed-phase HPLC method for the simultaneous identification and quantification of several compounds, including α-humulene (an isomer of γ-humulene), in Ageratum conyzoides extracts. nih.gov This method utilized a C18 column and a gradient elution of acetonitrile (B52724) and water. nih.gov Another study developed an HPLC method to quantify both β-caryophyllene and α-humulene in copaiba oleoresin, demonstrating the technique's utility for these types of sesquiterpenes. researchgate.net Although less common for γ-humulene specifically, the principles of these methods could be adapted. The complexity of HPLC methods for such compounds is a noted consideration. researchgate.net

Table 2: HPLC Method Parameters for a-Humulene Quantification

ParameterValue
Technique Reversed Phase High-Performance Liquid Chromatography
Column RP-18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.05% trifluoroacetic acid (gradient elution)
Flow Rate 1 mL/min
Detection Photodiode Array (PDA)
Retention Time (α-humulene) 33.34 min
Data Source nih.gov

Note: This table is based on a method developed for α-humulene, an isomer of γ-humulene.

The coupling of ultra-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) represents a powerful hyphenated technique for the comprehensive analysis of complex plant extracts. mdpi.com UPLC provides faster and higher-resolution separations compared to traditional HPLC, while QTOF-MS offers high mass accuracy for both precursor and fragment ions, enabling confident compound identification. mdpi.comacs.org This technique has been used to analyze the metabolome of various plants, identifying a wide range of compounds. frontiersin.orgfrontiersin.org For instance, a UPLC-QTOF-MS analysis of Pogostemon cablin identified γ-patchoulene, a compound related to the humulene family, specifically in the leaves. frontiersin.org Another study on Ocimum species used UPLC-qTOF-MS for metabolite profiling and detected α-humulene in the mesophyll tissue. researchgate.net This approach is particularly valuable for metabolomic studies where a broad chemical profile is desired. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance - NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like γ-humulene. numberanalytics.com Unlike chromatographic methods that separate compounds, NMR provides detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.com Techniques such as ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to determine the connectivity of atoms. For γ-humulene, the ¹H NMR spectrum would show distinct signals for the different protons in the molecule, and the ¹³C NMR spectrum would reveal the chemical environment of each carbon atom. researchgate.netfigshare.com These spectra serve as a fingerprint for the molecule, allowing for unambiguous identification when compared to reference data. capes.gov.br

Metabolomic Profiling of this compound and Co-occurring Volatiles

Techniques like GC-MS and UPLC-QTOF-MS are central to metabolomic profiling. frontiersin.orgresearchgate.net By analyzing the complete chemical fingerprint, researchers can observe how the concentration of γ-humulene correlates with other compounds. For example, in a study on black pepper cultivars, α-humulene was found to co-occur with eugenyl acetate (B1210297) in one variety, helping to distinguish it from others. mdpi.com In Laoxianghuang, γ-humulene was found to be present at different fermentation times along with a suite of other terpenes like α-pinene, limonene, and β-caryophyllene. frontiersin.org Understanding these co-occurrence patterns can be crucial for chemotaxonomy (classifying plants based on their chemical constituents) and for understanding the biosynthesis of these compounds. researchgate.nettandfonline.com

Olfactometric Analysis for Aroma Contributions

While instrumental analysis identifies and quantifies compounds, it does not directly measure their contribution to aroma. Gas chromatography-olfactometry (GC-O) is a specialized technique that addresses this by combining chemical separation with human sensory perception. cropj.com In GC-O, as compounds elute from the GC column, the effluent is split, with one portion going to a mass spectrometer for identification and the other to a sniffing port where a trained panelist assesses the odor.

Natural Occurrence of Gamma Humulene

Gamma-humulene is a widespread sesquiterpene found in the essential oils of numerous plant species across various families. Its presence contributes to the aromatic profile of these plants.

Some of the plants where γ-humulene has been identified include:

Abies species (Firs): Notably, γ-humulene synthase was first isolated from grand fir (Abies grandis). wikipedia.orgnp-mrd.org

Artemisia species (Sagebrush): Found in species like Artemisia princeps and Artemisia koidzumii. np-mrd.orgnih.gov

Emilia sonchifolia (Lilac tasselflower): An active fraction containing γ-humulene has been isolated from this plant. researchgate.netnih.gov

Humulus lupulus (Hops): A major component of hop essential oil, contributing to the aroma of beer. biointerfaceresearch.com

Cordia verbenacea: The essential oil of this plant contains α-humulene, an isomer of γ-humulene. ajol.info

Feronia limonia : This plant is reported to contain (1E,6Z)-gamma-humulene.

Other plants: It has also been reported in Lasiolaena morii, Senecio vulgaris, and Silphium integrifolium. np-mrd.orgnih.gov

The concentration of γ-humulene can vary significantly depending on the plant species, geographical location, and environmental conditions.

Ecological Significance of Gamma Humulene

In the intricate web of plant-environment interactions, γ-humulene plays a significant ecological role. As a volatile organic compound, it is involved in various signaling and defense mechanisms.

Herbivore Deterrence: Like many other sesquiterpenes, γ-humulene can act as a repellent against herbivores, protecting the plant from being eaten. unn.edu.ng

Insect Attractant/Repellent: The ecological role of sesquiterpenes can be complex, sometimes acting as attractants for predators of herbivores, a form of indirect defense. unn.edu.ng For example, α-humulene has been identified as an insect repellent against the yellow fever mosquito, Aedes aegypti. wikipedia.org

Allelopathy: Volatile terpenes can influence the growth and development of neighboring plants, a phenomenon known as allelopathy. reading.ac.uknih.gov

Atmospheric Chemistry: As a biogenic volatile organic compound, α-humulene, an isomer of γ-humulene, reacts with atmospheric oxidants like ozone, contributing to the formation of secondary organic aerosols. wikipedia.org

Structure Activity Relationships Sar and Computational Investigations of Gamma Humulene

Impact of Amino Acid Substitutions on Catalytic Specificity in Terpene Synthases

The product profile of a terpene synthase is exquisitely sensitive to its primary structure, with even single amino acid substitutions capable of dramatically altering catalytic outcomes. Research into various sesquiterpene synthases has demonstrated that specific residues within or adjacent to the active site can shift the reaction pathway towards or away from the production of γ-humulene. This is often achieved by influencing the initial cyclization of the universal precursor, farnesyl diphosphate (B83284) (FPP).

The cyclization of FPP can proceed through several pathways. The formation of humulene-type structures requires a 1,11-cyclization. In contrast, other common sesquiterpenes arise from alternative cyclizations, such as the 1,10-cyclization leading to germacrene A or the 1,6-cyclization that initiates the formation of bisabolyl cation-derived products like amorpha-4,11-diene. beilstein-journals.orgacs.org

Mutagenesis studies have identified key residues that act as molecular switches between these pathways. For instance, in a germacrene A synthase from Solidago canadensis, which normally performs a 1,10-cyclization, mutating a single glycine (B1666218) residue (G402) to a larger one like alanine (B10760859) or serine introduces significant α-humulene production (a 1,11-cyclization product). acs.orgnih.gov This suggests that the smaller glycine residue is critical for maintaining the fidelity of the 1,10-cyclization pathway, and its replacement creates an active site contour more amenable to 1,11-cyclization. acs.org Similarly, altering residues in the G1-G2 helices of maize terpene synthases has been shown to influence the initial cyclization event. nih.gov

In another example, the α-bisabolol synthase from Artemisia annua typically proceeds via a 1,6-ring closure. A single point mutation, Leu399Thr, was found to obstruct this pathway and redirect the catalytic process to produce γ-humulene as the major product. biorxiv.orgcardiff.ac.uk This highlights how a single residue can enforce a specific substrate conformation that dictates the subsequent cyclization cascade.

These findings underscore that the production of γ-humulene is tightly controlled by the steric and electronic environment of the enzyme's active site. Specific amino acid substitutions can remodel this environment, favoring the FPP conformation and carbocationic rearrangements necessary for 1,11-cyclization.

Table 1: Examples of Amino Acid Substitutions Affecting Humulene (B1216466) Production

Enzyme Original Product(s) Mutation Resulting Major Product(s) Reference(s)
Germacrene A synthase (Solidago canadensis) Germacrene A (>96%) G402A / G402S α-Humulene (~43%) acs.org
α-Bisabolol synthase (Artemisia annua) α-Bisabolol L399T γ-Humulene biorxiv.org, cardiff.ac.uk
Amorphadiene (B190566) synthase (Artemisia annua) Amorpha-4,11-diene (Used with 8-methoxy-FPP substrate) 8-methoxy-γ-humulene (85%) beilstein-journals.org

Enzyme Plasticity and Active Site Engineering for gamma-Humulene Synthase

Enzyme plasticity refers to the ability of a protein to alter its function with a small number of amino acid substitutions. nih.gov Terpene synthases, particularly promiscuous ones like the γ-humulene synthase from grand fir (Abies grandis), are prime examples of this phenomenon. The native γ-humulene synthase is known for its remarkable lack of specificity, producing over 50 different sesquiterpenes from the single substrate FPP. pnas.orgmpg.de This inherent plasticity makes it an excellent scaffold for enzyme engineering.

A landmark study in "designed divergent evolution" systematically explored the functional plasticity of γ-humulene synthase. nih.gov Researchers identified 19 "plasticity residues" lining the active site contour. These are residues that are not essential for the core catalytic activity (i.e., the initial ionization of FPP) but are crucial for controlling product selectivity by steering the highly reactive carbocation intermediates down specific reaction pathways.

By performing saturation mutagenesis on these 19 positions and cataloging the product profiles of the resulting single mutants, the researchers could map the influence of each residue. pnas.org They then used a mathematical model to systematically recombine the most influential mutations to construct novel terpene synthases with tailored functionalities. nih.gov This approach successfully generated seven new, highly specific and active synthases, each producing one or a few distinct sesquiterpenes that were only minor products of the wild-type enzyme. nih.gov For example, specific combinations of mutations converted the promiscuous γ-humulene synthase into enzymes that predominantly synthesized products like β-bisabolene or longifolene. biorxiv.org

This work demonstrates that the catalytic promiscuity of γ-humulene synthase is not random but is encoded by these plasticity residues. By rationally engineering the active site, it is possible to exploit the enzyme's underlying evolvability to create biocatalysts with narrowed product specificity and enhanced production of desired compounds. nih.govpnas.org This strategy of decoupling the primary catalytic function from product selectivity offers a powerful tool for protein design.

Computational Modeling and Molecular Docking Studies

Computational methods are indispensable for understanding the complex catalytic mechanisms of terpene synthases and the subtle factors governing the formation of γ-humulene.

Conformational Analysis of this compound

The biosynthesis of γ-humulene is initiated by the 1,11-cyclization of the farnesyl cation, which must adopt a specific conformation within the enzyme's active site. acs.orgnih.gov Computational conformational analysis, often guided by crystal structures of related enzymes, helps to elucidate how the protein scaffold stabilizes this reactive conformation over others.

The formation of different cyclic terpenes is mechanistically linked to the conformation of the initial carbocation. The reaction leading to γ-humulene proceeds from the humulyl cation. biorxiv.org In contrast, the formation of Z-configured terpenes often requires an initial isomerization of the FPP substrate to nerolidyl diphosphate (NPP) to allow for the necessary bond rotations before cyclization. nih.gov The active site architecture plays a critical role in controlling these initial steps. For example, in amorphadiene synthase, the binding of a modified substrate (8-methoxy-FDP) was shown to prevent the isomerization to NPP, thereby blocking the native reaction pathway and instead favoring a 1,11-cyclization to produce 8-methoxy-γ-humulene. beilstein-journals.org This indicates that the enzyme's active site can be forced to accommodate the substrate in a conformation that leads to a humulene-type product.

Structural and computational studies on pentalenene (B1246303) synthase revealed that an aromatic residue (Phe76) stabilizes the secondary carbocation intermediate through a cation-π interaction, guiding an anti-Markovnikov cyclization that forms a humulyl cation. biorxiv.org Mutating this residue altered the product distribution, highlighting the importance of specific residue positioning in stabilizing the precise conformation and charge distribution of intermediates on the path to humulene and related compounds. biorxiv.org

Prediction of Enzyme-Ligand Interactions and Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like FPP) within a protein's active site. researchgate.net By modeling the interactions between the substrate and the enzyme, researchers can generate hypotheses about the roles of specific amino acid residues in catalysis.

In the context of humulene synthases, docking simulations predict how FPP binds within the catalytic pocket. These models show that FPP is positioned through a network of interactions, including coordination of its diphosphate group to Mg²⁺ ions, which are in turn held by conserved aspartate-rich motifs (e.g., DDxxD). nih.govresearchgate.net For instance, in a modeled α-humulene synthase from Aquilaria malaccensis, residues Asp307 and Asp311 were predicted to be key catalytic residues that bind the essential Mg²⁺ ion. researchgate.net

The binding environment created by the surrounding hydrophobic and polar residues is critical for catalysis. researchgate.netacs.org Docking studies help visualize how the shape and properties of the active site cavity constrain the FPP molecule, pre-organizing it for a specific cyclization cascade. The calculated binding affinities and interaction patterns can help explain why certain mutations alter product specificity. A change in a single residue can affect the binding energy or shift the substrate's position, making an alternative reaction pathway, such as the 1,11-cyclization for γ-humulene, more energetically favorable.

Integration of Machine Learning and Co-evolutionary Analysis in Terpene Synthase Specificity

Predicting the function of a terpene synthase from its sequence alone is challenging due to high sequence diversity. nih.govnih.gov To overcome this, sophisticated computational approaches that integrate machine learning (ML) and co-evolutionary analysis have been developed. researchgate.netplos.org

These methods leverage the growing body of sequence and structural data to build predictive models. nih.govcvut.czopenreview.net A key strategy involves training ML models to predict the initial precursor carbocation (farnesyl vs. nerolidyl) formed by a synthase, as this is a major branch point in the reaction pathway that largely determines the final product class. biorxiv.orgnih.govplos.org By combining sequence information with features derived from 3D homology models, these predictors can achieve high accuracy across different plant species, overcoming the limitations of simple sequence similarity searches. nih.govresearchgate.net

This approach has successfully identified residues in five distinct structural regions that are critical for determining cation specificity. nih.gov Notably, mutations in some of these computationally-identified specific residues in the promiscuous γ-humulene synthase were experimentally shown to convert its farnesyl-derived major product into nerolidyl-derived products. biorxiv.orgplos.org

Furthermore, co-evolutionary analysis of thousands of uncharacterized terpene synthase sequences reveals networks of residues that evolve together. plos.org These co-evolving pairs often represent residues that are functionally linked, for example, by both interacting with a common substrate or intermediate, even if they are distant from each other in the protein structure. plos.org This provides powerful insights into allosteric regulation and identifies functionally crucial residues far from the active site, which might be missed by traditional structural analysis alone. nih.gov This integrated computational approach is accelerating the discovery and engineering of terpene synthases with desired specificities. researchgate.netresearchgate.net

Ecological Role and Interspecies Interactions Involving Gamma Humulene

Role as Herbivore-Induced Plant Volatiles (HIPVs)

When attacked by herbivores, many plants release a specific blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). frontiersin.org Gamma-humulene is often a constituent of these HIPV blends, which serve as crucial signals in plant defense strategies. The emission of these volatiles is not merely a passive consequence of tissue damage but an active response involving complex signaling pathways within the plant. frontiersin.orgmdpi.com

Mediation of Plant Defense Responses

The release of this compound as part of an HIPV blend can directly deter herbivores. unn.edu.ng Studies have shown that some sesquiterpenes, including isomers of humulene (B1216466), act as repellents against various herbivorous insects. unn.edu.ng For instance, the application of α-humulene to tomato leaves has been observed to elicit a significant repellent response against herbivores. researchgate.net This direct defense mechanism helps to reduce further damage to the plant by making it less palatable or attractive to feeding insects.

The induction of terpenoid production, including this compound, is considered a general wound response in plants like cotton, mediated by signaling molecules such as jasmonic acid. nih.gov Herbivory or even mechanical damage can lead to increased levels of sesquiterpenes, including α-humulene, not only in the damaged leaves but also systemically in younger, undamaged leaves. nih.gov This systemic response prepares other parts of the plant for potential future attacks.

Attraction of Natural Enemies (e.g., Predatory Nematodes, Parasitoids)

One of the most well-documented indirect defense mechanisms mediated by HIPVs is the "cry for help" signal that attracts natural enemies of the attacking herbivores. mdpi.com this compound, in concert with other volatiles, acts as a chemical cue, or kairomone, guiding predators and parasitoids to their prey or hosts. mdpi.comfrontiersin.orgnih.gov

For example, maize plants release (E)-β-caryophyllene, a related sesquiterpene, from their roots when attacked by larvae of the western corn rootworm. This volatile attracts entomopathogenic nematodes that then infect and kill the herbivore. mdpi.com Similarly, cotton plants infested with Agrotis segetum larvae release a blend of volatiles including humulene, which attracts the larval parasitoid Microplitis mediator. mdpi.com The parasitoid wasps use these chemical signals to locate their hosts, thereby reducing the herbivore population and mitigating damage to the plant. frontiersin.orgmdpi.com

The composition of the HIPV blend can be highly specific, providing detailed information to the natural enemies. frontiersin.org This specificity can depend on the plant species, the herbivore species, and even the developmental stage of the herbivore. frontiersin.org This ensures that the appropriate natural enemies are recruited for the specific threat the plant is facing.

Plant-Plant Communication and Defense Priming

Plants can "eavesdrop" on the volatile emissions of their neighbors. When a plant detects HIPVs, including this compound, from a nearby damaged plant, it can initiate its own defense responses in anticipation of a potential attack. frontiersin.orgunimi.it This phenomenon, known as defense priming, allows the receiving plant to respond more quickly and strongly if it is subsequently attacked. frontiersin.orgembrapa.br

Upon exposure to airborne VOCs from a damaged neighbor, a plant may not immediately produce large quantities of defense compounds. Instead, it enters a state of alert. embrapa.br This priming can involve the upregulation of defense-related genes and the accumulation of signaling molecules. embrapa.br For example, maize plants exposed to HIPVs from neighboring plants have been shown to emit increased quantities of sesquiterpenes themselves, thereby enhancing their direct and indirect defenses. frontiersin.org This pre-emptive preparation can significantly improve a plant's resistance to herbivory. nih.gov

Influence of Environmental Factors and Herbivore Species on Emission Profiles

The emission of this compound and other HIPVs is not static but is influenced by a variety of environmental and biological factors. frontiersin.org Abiotic factors such as temperature, light, and nutrient availability can significantly affect the quantity and composition of volatile emissions. nih.govmdpi.comcopernicus.org For instance, sesquiterpene emissions, including those of humulene isomers, often show a strong positive correlation with temperature. nih.govcopernicus.orgd-nb.info

The specific herbivore species feeding on a plant can also dramatically alter the resulting HIPV profile. frontiersin.org Different herbivores can induce distinct volatile blends, which in turn can attract different sets of natural enemies. frontiersin.org For example, tomato plants produce different volatile profiles in response to feeding by different caterpillar species. frontiersin.org This specificity is crucial for the effectiveness of indirect defense, as it allows for a tailored response to the particular threat. Furthermore, the density of the herbivore population can also influence the intensity of the HIPV signal. frontiersin.org

FactorInfluence on this compound EmissionResearch Findings
Herbivory Induces emission as part of the HIPV blend.Emission of α-humulene increases in cotton and switchgrass after herbivore damage. nih.govfrontiersin.org
Mechanical Damage Can induce emission, mimicking herbivory to some extent.Mechanical damage increases α-humulene levels in cotton leaves. nih.gov
Temperature Emission rates generally increase with temperature.In birch trees, α-humulene emission increases at higher night temperatures. nih.gov
Herbivore Species The specific herbivore can alter the composition of the HIPV blend.Different insect species can induce distinct volatile profiles in the same plant species. frontiersin.org
Nutrient Availability Can suppress or enhance VOC production.High nitrogen levels suppressed α-humulene production in nitrogen-fertilized cotton plants. oup.com

Contribution to Plant-Microbe Interactions

The ecological role of this compound extends belowground, influencing interactions between plants and soil microbes. umich.edu Root volatiles, including sesquiterpenes, are involved in shaping the microbial community in the rhizosphere, the soil region directly influenced by root secretions. frontiersin.orgfrontiersin.org These interactions can be beneficial for the plant, for example, by promoting the growth of plant-growth-promoting rhizobacteria (PGPR) or by facilitating symbiotic relationships with mycorrhizal fungi. frontiersin.orgnih.gov

Beneficial soil microbes can, in turn, influence the plant's defense against herbivores. For example, tomato plants inoculated with the beneficial fungus Trichoderma harzianum or the mycorrhizal fungus Rhizophagus irregularis showed altered HIPV emissions upon herbivory, which led to an enhanced attraction of predatory insects. frontiersin.org This highlights the complex interplay between aboveground and belowground ecological interactions, with this compound potentially acting as a signaling molecule in both realms.

Impact of Ecological Interactions (e.g., Pollination, Herbivory) on this compound Production and Bioactivity

Ecological interactions such as pollination and herbivory can have a significant impact on the production and subsequent bioactivity of plant secondary metabolites, including this compound. researchgate.net While floral volatiles are primarily associated with attracting pollinators, the chemical profiles of vegetative and floral tissues are not always entirely distinct. researchgate.netcambridge.org

Herbivory is a primary driver of induced this compound production, as detailed in the sections above. The increased production of this and other defensive compounds is a direct response to the threat posed by feeding insects. mdpi.comnih.gov Interestingly, the mode of pollination can also influence a plant's chemical defenses. Research has shown that cross-pollination can lead to progeny with altered chemical profiles, including different compositions of essential oils, which can affect their bioactivity. researchgate.net For example, essential oils from outcrossed progeny of the medicinal plant Lepechinia oribunda showed enhanced antibacterial activity compared to inbred progeny. researchgate.net While this study did not specifically measure this compound, it demonstrates the principle that reproductive processes can shape the defensive chemistry of the next generation.

The bioactivity of this compound and its isomers has been the subject of numerous studies, revealing anti-inflammatory, antimicrobial, and antitumor properties. researchgate.net The ecological context in which this compound is produced can therefore have implications not only for the plant's survival and reproduction but also for the potential pharmacological applications of the plant's essential oils. nih.govtandfonline.com

InteractionEffect on this compound Production/BioactivityExample
Herbivory Increases production as an inducible defense.Cotton plants increase α-humulene production in response to caterpillar feeding. nih.gov
Pollination Can indirectly influence the chemical profile of progeny.Cross-pollination in Lepechinia oribunda led to progeny with more bioactive essential oils. researchgate.net

Q & A

Q. How should researchers document synthetic or isolation procedures for reproducibility?

  • Methodological Answer : Adhere to BJOC standards: detail reagent sources (CAS numbers), equipment (manufacturer, model), and step-by-step protocols in SI. For novel compounds, provide HRMS, elemental analysis, and spectral data .

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